1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Overview
Description
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-substituted 1,2,4-triazoles have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a way that enhances its efficacy.
Biochemical Pathways
For example, some trifluoromethyl-substituted 1,2,4-triazoles have been found to exhibit gibberellin-like activity, influencing plant growth and development .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its bioavailability .
Result of Action
For instance, some trifluoromethyl-substituted 1,2,4-triazoles have shown anticonvulsant, anti-HIV-1, and other pharmacological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of many chemical compounds .
Biochemical Analysis
Biochemical Properties
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring, on the other hand, is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation .
The compound has been shown to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor . Additionally, it has been observed to bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli .
In studies involving cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects are likely mediated by the compound’s ability to interfere with critical cellular pathways and processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, its interaction with nitric oxide synthase results in enzyme inhibition, which can have downstream effects on nitric oxide production and related cellular processes .
Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins . This can lead to changes in the expression levels of various genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity .
Prolonged exposure to this compound can lead to degradation and potential loss of efficacy . This highlights the importance of optimizing experimental conditions to maintain the compound’s stability and maximize its biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . This underscores the importance of determining the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that can exert their own biological effects .
These metabolic pathways can influence the compound’s overall efficacy and safety profile, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments .
Once inside the cells, this compound can interact with intracellular targets, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics, determining its therapeutic potential and safety profile .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles .
In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular behavior . In the cytoplasm, the compound can affect signaling pathways and metabolic processes, contributing to its overall biological activity .
Preparation Methods
The synthesis of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzaldehyde and thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the thioamide and an α-haloketone.
Final Product Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.
Scientific Research Applications
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can be compared with other similar compounds, such as:
1-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and biological activity.
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-methanol:
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-propane: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXSOYHIZOKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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